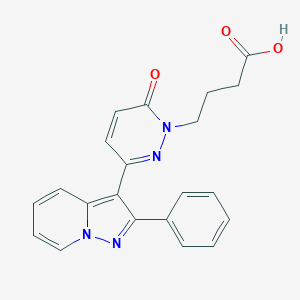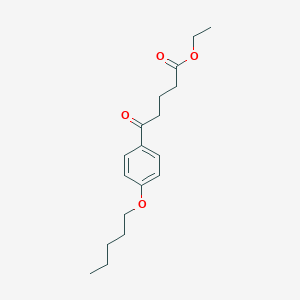
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of intermediates and catalysts to achieve the desired chemical structure. For example, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, with a key step involving Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, the synthesis of liquid crystalline polymers is achieved through living cationic polymerization of specific vinyl ethers . These methods could potentially be adapted for the synthesis of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Single crystal X-ray structural analysis is a common technique used to determine the molecular geometries of compounds, as seen in the analysis of various polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry, vibrational frequencies, and NMR chemical shift values can also be calculated using quantum chemical calculations, as demonstrated for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For instance, chalcone derivative molecules are known for their ability to act as activated unsaturated systems in conjugated addition reactions . The synthesis of radiolabeled compounds, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, involves specific reactions like thallation followed by treatment with radioiodide . These reactions provide insights into the types of chemical reactions that Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The mesomorphic behavior of polymers, influenced by molecular weight and structure, is an example of a physical property that can be studied . The crystal and molecular structures of compounds can reveal information about intermolecular interactions and crystal packing stability . Additionally, the solubility, melting point, and optical properties can be predicted or measured to provide a comprehensive understanding of a compound's properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study describes a new technical synthesis for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for several ACE inhibitors, highlighting a key step in the synthesis process with high enantiomeric purity (Herold et al., 2000).
Research on the crystal structures of related chemical compounds provides insights into their conformations and potential applications in material science (Kurbanova et al., 2009).
Applications in Green Chemistry
- A paper discusses the conversion of γ-valerolactone, derived from lignocellulosic biomass, into valeric esters such as ethyl valerate and pentyl valerate, demonstrating an application in producing biofuels (Chan-Thaw et al., 2013).
Biocatalysis and Microbial Applications
- The biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei SW2026 highlights a practical process for achieving high enantiopurity and product titer, emphasizing the role of biocatalysis in producing pharmaceutical intermediates (Zhang et al., 2009).
Material Science and Liquid Crystal Research
- A study on the synthesis, single crystal structure, and liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds reveals their potential application in the development of liquid crystal displays and other electronic devices (Zhu et al., 2009).
Propriétés
IUPAC Name |
ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFBDKHVOJADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577551 |
Source


|
| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate | |
CAS RN |
138247-19-5 |
Source


|
| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

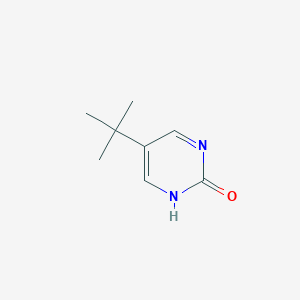
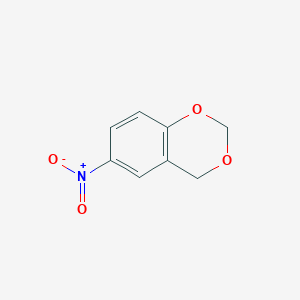
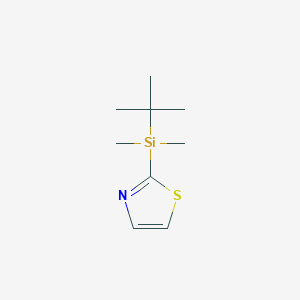
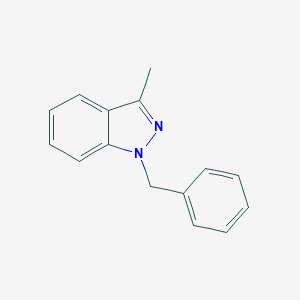
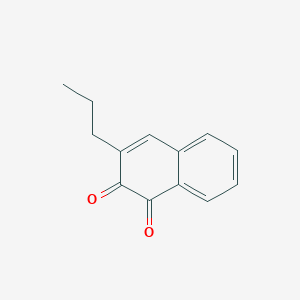
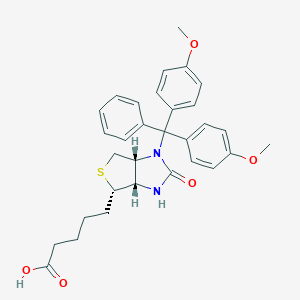
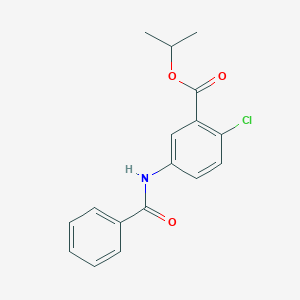
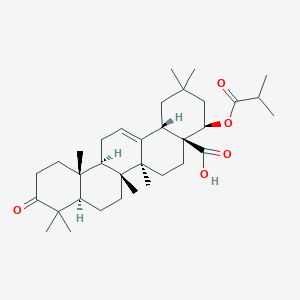
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
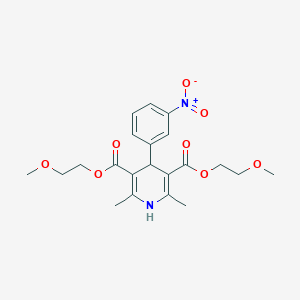
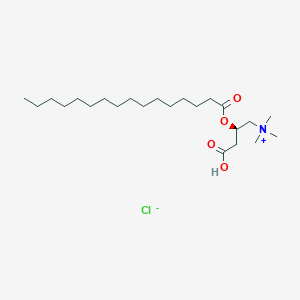

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
